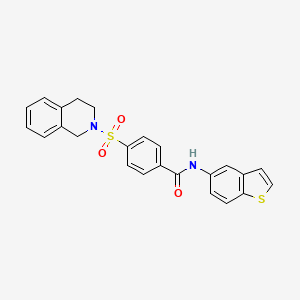
N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-benzothiophen-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a benzothiophene moiety linked to a tetrahydroisoquinoline sulfonamide structure. The chemical formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets. The tetrahydroisoquinoline derivatives have been shown to influence neurotransmitter systems and exhibit neuroprotective properties.
- Dopamine Receptor Modulation : Studies on related compounds suggest that tetrahydroisoquinoline derivatives can modulate dopamine receptor activity, which may have implications in treating neurodegenerative diseases like Parkinson's disease (PD) .
- Inhibition of Apoptosis : The compound has been associated with the modulation of apoptotic pathways. For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a related compound, has been shown to induce apoptosis in dopaminergic cells by increasing caspase-3 activity and decreasing anti-apoptotic Bcl-xL expression .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:
Case Studies
Several case studies highlight the relevance of this compound in neurological research:
- Neuroprotective Effects : In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives can prevent dopaminergic cell death induced by neurotoxins. This suggests a potential role for this compound in neuroprotection .
- Parkinson's Disease Models : Animal models have shown that administration of related compounds can alter behavioral responses associated with l-DOPA treatment, indicating a complex interaction with dopaminergic signaling pathways .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(25-21-7-10-23-19(15-21)12-14-30-23)18-5-8-22(9-6-18)31(28,29)26-13-11-17-3-1-2-4-20(17)16-26/h1-10,12,14-15H,11,13,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFZHJHFYZGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














